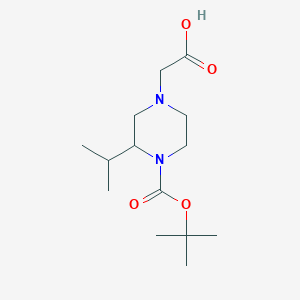

2-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)acetic acid typically involves the protection of the amine group in piperazine with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating to ensure complete protection.

Industrial Production Methods

Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable method compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)acetic acid undergoes several types of chemical reactions, including:

Oxidation: The Boc group can be removed under oxidative conditions.

Reduction: Reduction reactions can target the piperazine ring or other functional groups.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Reduction: Sodium borohydride is often used for the reduction of amide derivatives to alcohols.

Substitution: The Boc group can be selectively cleaved using aluminum chloride or trimethylsilyl iodide followed by methanolysis.

Major Products Formed

The major products formed from these reactions include the deprotected amine, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)acetic acid has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)acetic acid involves the interaction of the Boc-protected amine with specific molecular targets. The Boc group provides steric protection, preventing unwanted reactions at the amine site. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the specific application.

Comparación Con Compuestos Similares

Similar Compounds

2-(2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Another Boc-protected compound used as a semi-flexible linker in PROTAC development.

tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis and other organic synthesis applications.

Uniqueness

2-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)acetic acid is unique due to its specific structure, which combines the Boc-protected amine with an isopropyl-substituted piperazine ring. This combination provides distinct steric and electronic properties, making it suitable for specialized applications in organic synthesis and pharmaceutical development.

Actividad Biológica

2-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)acetic acid, with the CAS number 1060813-54-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cancer cells, antimicrobial properties, and potential as a therapeutic agent.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

- Mechanism of Action : The compound has been found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting specific kinases involved in cell survival .

- Case Study : A study reported that the compound demonstrated an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. It has been tested against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium species.

- Minimum Inhibitory Concentration (MIC) : The MIC values for certain strains were reported between 4–8 μg/mL, suggesting moderate antibacterial activity .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound.

| Parameter | Value |

|---|---|

| Cmax | 592 ± 62 mg/mL |

| t1/2 | 27.4 nM |

| Bioavailability | Moderate |

These parameters indicate a favorable absorption profile with slow elimination, which may enhance its therapeutic window .

Safety and Toxicity

The safety profile of the compound was assessed in vivo using animal models. The results indicated acceptable toxicity levels at high oral doses (up to 800 mg/kg), suggesting a good safety margin for further development .

Propiedades

Fórmula molecular |

C14H26N2O4 |

|---|---|

Peso molecular |

286.37 g/mol |

Nombre IUPAC |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpiperazin-1-yl]acetic acid |

InChI |

InChI=1S/C14H26N2O4/c1-10(2)11-8-15(9-12(17)18)6-7-16(11)13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,17,18) |

Clave InChI |

UJWGRAUJANJVIF-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1CN(CCN1C(=O)OC(C)(C)C)CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.